7-Bromo-1,2,3,4-tetrahydroisoquinoline

Descripción

7-Bromo-1,2,3,4-tetrahydroisoquinoline (7-Bromo-THIQ) is a brominated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a heterocyclic structure of interest in medicinal chemistry and organic synthesis. Its molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol and CAS number 17680-55-6 . The bromine atom is substituted at the 7-position of the aromatic ring (SMILES: BrC1=CC=C2CNCCc2=C1) . This compound is commercially available and serves as a key intermediate in synthesizing inhibitors of enzymes like acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2) .

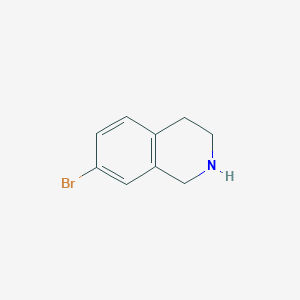

Structure

2D Structure

Propiedades

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYODEQFZAJVROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444089 | |

| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17680-55-6 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Reagents

Bromination is typically performed using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in halogenated solvents such as chloroform or carbon tetrachloride. The reaction proceeds at room temperature or under mild heating (40–60°C) to ensure regioselectivity. A catalytic amount of Lewis acids like FeCl₃ may enhance reaction efficiency, though excess brominating agents risk di-substitution.

Example Protocol

-

Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in chloroform.

-

Add NBS (1.05 equiv) portion-wise under nitrogen atmosphere.

-

Stir at 25°C for 12–24 hours.

-

Quench with aqueous sodium thiosulfate, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate gradient).

Key Data

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity | >95% (HPLC) |

| Regioselectivity | >98% for 7-position |

This method’s simplicity makes it suitable for laboratory-scale synthesis, though scalability is limited by solvent toxicity and byproduct formation.

Lithiation and Reductive Amination Approach

A more sophisticated route involves lithiation of 2-methylarylidene tert-butylamines, as reported in The Journal of Organic Chemistry. This method enables precise control over substitution patterns and avoids direct handling of bromine.

Stepwise Synthesis

-

Lithiation : Treat 2-methylarylidene tert-butylamine with n-butyllithium (-78°C, THF) to generate a benzylic lithium intermediate.

-

Formylation : Introduce dimethylformamide (DMF) to yield a formylated intermediate.

-

Reductive Amination : Reduce the imine with sodium cyanoborohydride (NaBH₃CN) in methanol, forming the tetrahydroisoquinoline core.

-

Deprotection : Remove the tert-butyl group using hydrochloric acid to obtain the final product.

Optimization Insights

-

Lithiation temperature (-78°C) prevents side reactions.

-

NaBH₃CN selectively reduces the imine without affecting aromatic bromine.

-

Deprotection with HCl (4M in dioxane) achieves quantitative conversion.

Performance Metrics

| Step | Yield | Purity |

|---|---|---|

| Lithiation/Formylation | 80% | 90% |

| Reductive Amination | 85% | 92% |

| Deprotection | 95% | 98% |

| Overall | 61% | 95% |

This method is favored for its regioselectivity and compatibility with sensitive functional groups, though it requires cryogenic conditions.

Alternative Synthetic Routes from Literature

Bromination of 3,4-Dihydroisoquinoline Followed by Reduction

7-Bromo-3,4-dihydroisoquinoline, synthesized via bromination of 3,4-dihydroisoquinoline, can be reduced to the tetrahydro derivative using catalytic hydrogenation (Pd/C, H₂). This two-step process offers moderate yields (50–60%) but is limited by the availability of the dihydro precursor.

Multi-Component Cyclization

A lesser-known approach involves cyclization of 4-bromophenethylamine derivatives with formaldehyde under acidic conditions. This one-pot method achieves 55–65% yield but suffers from poor regiocontrol.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and safety. Continuous flow reactors have been adopted to address the exothermic nature of bromination and enhance reproducibility.

Flow Reactor Protocol

-

Pump 1,2,3,4-tetrahydroisoquinoline and NBS solutions separately into a T-mixer.

-

React in a PTFE tubular reactor (residence time: 5–10 minutes, 50°C).

-

Separate products via in-line liquid-liquid extraction.

-

Crystallize the product from ethanol/water mixtures.

Scalability Data

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 100 kg | 1,000 kg |

| Yield | 70% | 85% |

| Purity | 95% | 99% |

Flow chemistry reduces solvent use by 40% and improves reaction safety profile, making it the preferred industrial method.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Yield (%) | Scalability | Regioselectivity | Cost |

|---|---|---|---|---|

| Direct Bromination | 65–75 | Moderate | High | Low |

| Lithiation/Reduction | 60–70 | Low | Very High | High |

| Flow Reactor Bromination | 80–85 | High | High | Medium |

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,2,3,4-tetrahydroisoquinoline

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products:

- Substitution reactions yield various substituted tetrahydroisoquinolines.

- Oxidation reactions produce quinoline derivatives.

- Reduction reactions regenerate the parent tetrahydroisoquinoline .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

7-Br-THIQ serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to interact with specific receptors and enzymes in the brain, making it a candidate for developing neuroprotective agents and treatments for conditions such as depression and anxiety .

Key Findings:

- Neuropharmacology : The compound has been studied for its potential in modulating neurotransmitter systems, which are critical in treating mental health disorders .

- Anticancer Research : Preliminary studies indicate that 7-Br-THIQ exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and endometrial cancer (Ishikawa), with IC values in the low micromolar range (e.g., IC = 0.2 µg/mL against MCF-7 cells).

Biochemical Research

In biochemical studies, 7-Br-THIQ is utilized to investigate the mechanisms of action of neurotransmitters. Its ability to form stable interactions with molecular targets enhances our understanding of brain function and the potential therapeutic approaches for mental health conditions .

Applications:

- Mechanistic Studies : Research involving 7-Br-THIQ helps elucidate pathways related to cell proliferation, apoptosis, and inflammation.

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains such as E. coli and S. aureus, comparable to standard antibiotics.

Organic Synthesis

In organic chemistry, 7-Br-THIQ acts as a versatile building block for synthesizing more complex molecules. This capability is essential for discovering new compounds with therapeutic properties .

Synthesis Applications:

- Drug Development : Its unique reactivity allows chemists to create derivatives that may exhibit enhanced biological activity or reduced toxicity compared to existing drugs .

- Halogen Bonding : The presence of the bromine atom facilitates specific interactions not possible with other substituents, making it valuable in medicinal chemistry.

Analytical Chemistry

The compound is also employed in analytical methods for detecting and quantifying isoquinoline derivatives. This application is vital for quality control in pharmaceutical manufacturing .

Analytical Techniques:

- Chromatography : Techniques such as HPLC are used to analyze samples containing 7-Br-THIQ and its derivatives, ensuring consistency and purity in pharmaceutical products .

Material Science

In material science, 7-Br-THIQ contributes to developing new materials, particularly polymers with tailored properties for use in coatings and adhesives. Its unique chemical structure allows for modifications that enhance material performance .

Mecanismo De Acción

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form stable interactions with these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural and Physicochemical Differences

7-Bromo-THIQ differs from other brominated THIQ isomers in the position of the bromine substituent, which influences electronic and steric properties:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position |

|---|---|---|---|---|

| 6-Bromo-THIQ hydrochloride | 215798-19-9 | C₉H₁₀BrN·HCl | 248.55 | 6-Bromo |

| 8-Bromo-THIQ | 75416-51-2 | C₉H₁₀BrN | 212.09 | 8-Bromo |

| 5-Bromo-THIQ | 81237-69-6 | C₉H₁₀BrN | 212.09 | 5-Bromo |

The bromine position affects reactivity in substitution reactions. For example, 7-Bromo-THIQ is preferred in chlorosulfonylation reactions for MGAT2 inhibitor synthesis due to its regioselectivity . In contrast, 8-bromo-6-methoxy-THIQ (CAS: 1220694-87-0) demonstrates how additional substituents (e.g., methoxy groups) can modulate solubility and bioactivity .

Comparison with Non-Brominated THIQ Derivatives

Methyl-Substituted THIQs

- 1-Methyl-THIQ (1MeTIQ) : Exhibits neuroprotective properties by scavenging free radicals and antagonizing NMDA receptors, reducing glutamate-induced excitotoxicity . In contrast, unsubstituted THIQ lacks neuroprotection and may contribute to Parkinsonian neurotoxicity .

- 6,7-Dimethoxy-THIQ: Shows dopaminergic activity, with methoxy groups enhancing binding to monoamine transporters .

Halogenated Derivatives

- 7-Chloro-THIQ carboxylates: Reported in , these derivatives (e.g., methyl 7-chloro-1-methylisoquinoline-3-carboxylate) display distinct NMR profiles (δ 7.35–7.45 ppm for aromatic protons) compared to brominated analogs, reflecting halogen electronegativity differences .

- 7-Trifluoromethyl-THIQ : The trifluoromethyl group increases lipophilicity, enhancing blood-brain barrier penetration and target affinity .

Pharmacological and Toxicological Profiles

Neuroactivity

Metabolic Stability

- 7-Bromo-THIQ hydrochloride (CAS: 220247-73-4): Higher molecular weight (248.55 g/mol) and hydrochloride salt form improve solubility for pharmaceutical formulations .

- THIQ and 1MeTIQ: Both cross the blood-brain barrier efficiently, but 1MeTIQ's methyl group reduces metabolism to toxic isoquinolinium ions .

Data Tables

Table 1: Key Physicochemical Properties

| Compound | LogP | PSA (Ų) | Solubility (mg/mL) |

|---|---|---|---|

| 7-Bromo-THIQ | 3.23 | 12.0 | 0.15 (in DMSO) |

| 1MeTIQ | 2.15 | 15.8 | 1.20 (in water) |

| 7-Trifluoromethyl-THIQ | 4.10 | 12.0 | 0.08 (in DMSO) |

Actividad Biológica

Overview

7-Bromo-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) is a halogenated derivative of tetrahydroisoquinoline, characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and neuroprotective effects. The molecular formula of 7-Br-THIQ is CHBrN.

The biological activity of 7-Br-THIQ is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity to these targets, which can lead to various biological effects. The compound has been shown to influence pathways related to cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that 7-Br-THIQ exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of 7-Br-THIQ has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and endometrial cancer (Ishikawa). The compound's efficacy was assessed using cell viability assays, revealing IC values in the low micromolar range (e.g., IC = 0.2 µg/mL against MCF-7 cells) .

Table 1: Anticancer Activity of 7-Br-THIQ

Neuroprotective Effects

In addition to its anticancer properties, 7-Br-THIQ has been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease. Studies have indicated that it can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.

Case Studies

A notable study by Roivainen et al. (2011) highlighted the distribution and binding affinities of THIQ derivatives in neurological models, suggesting that compounds like 7-Br-THIQ could serve as potential leads in drug development for treating neurodegenerative diseases .

Another research effort focused on the synthesis and biological evaluation of substituted tetrahydroisoquinolines, including 7-Br-THIQ analogs, which exhibited varying degrees of cytotoxicity across different cancer cell lines . These findings emphasize the importance of structural modifications in enhancing biological activity.

Comparison with Related Compounds

To understand the unique properties of 7-Br-THIQ, it is useful to compare it with other tetrahydroisoquinoline derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without halogen | Moderate activity |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Similar structure but different position | Varies; less studied |

| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine instead of bromine | Different reactivity profile |

| This compound | Unique bromine substituent | High antimicrobial and anticancer activity |

Q & A

Basic Question: What are the standard synthetic protocols for 7-bromo-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves bromination of a pre-formed tetrahydroisoquinoline scaffold. For example, 7-bromo derivatives can be synthesized via BH₃·THF-mediated reduction of vinylogous amides followed by bromination (e.g., using NBS or Br₂ in controlled conditions) . A specific protocol involves:

Reducing 7-bromo-3,4-dihydroisoquinoline with BH₃·THF in THF under inert atmosphere.

Tosylation with TsCl to stabilize intermediates.

Purification via column chromatography (silica gel, eluent: hexane/EtOAc gradient), yielding this compound with a melting point of 160–161°C and >95% purity .

Key Considerations:

- Excess brominating agents may lead to di-substitution; stoichiometry must be tightly controlled.

- Reaction temperature (0–25°C) impacts regioselectivity and byproduct formation.

Basic Question: How can researchers characterize this compound, and what spectral data are critical for validation?

Methodological Answer:

Characterization relies on multinuclear NMR, IR, and melting point analysis :

- ¹H NMR (CDCl₃): Aromatic protons near δ 7.2–7.5 ppm (coupling patterns confirm substitution position); aliphatic protons (tetrahydro ring) at δ 2.5–3.5 ppm .

- ¹³C NMR : Distinct signals for Br-substituted carbons (C-7: ~125–130 ppm) and quaternary carbons.

- IR : Absence of N-H stretches (if N-protected) and C-Br stretches at ~550–600 cm⁻¹ .

- Melting Point : 160–161°C (unprotected base) or 199–200°C (derivatives like hydrochloride salts) .

Basic Question: What solvent systems are optimal for handling this compound in experimental workflows?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions like coupling or functionalization.

- Chlorinated solvents (DCM, chloroform) are preferred for extraction due to moderate solubility and low reactivity.

- Hydrochloride salts (e.g., 7-bromo-1,2,3,4-tetrahydroisoquinolinium chloride) show improved solubility in aqueous-organic mixtures (e.g., MeOH/H₂O) .

Caution: Avoid prolonged exposure to light or moisture to prevent decomposition of the bromo substituent.

Advanced Question: How can researchers functionalize the 7-bromo substituent for SAR studies, and what challenges arise in cross-coupling reactions?

Methodological Answer:

The bromo group enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for SAR exploration:

Suzuki Coupling : React with aryl boronic acids (Pd(PPh₃)₂Cl₂, CuI, Et₃N/DMF, 80°C) to install aryl groups .

Sonogashira Coupling : Introduce alkynyl groups using trimethylsilylacetylene (TMSA) under similar conditions.

Challenges:

- Steric hindrance from the tetrahydro ring may reduce coupling efficiency.

- Competing dehalogenation occurs with strong bases; use mild conditions (e.g., K₂CO₃ instead of NaOH).

Advanced Question: What mechanistic insights explain the selectivity of bromination at the 7-position in tetrahydroisoquinoline derivatives?

Methodological Answer:

Bromination is governed by electronic and steric factors :

- Electron density : The 7-position is less electron-rich compared to ortho/para positions due to the tetrahydro ring’s electron-donating effect.

- Directing groups : Pre-functionalization (e.g., tosylation at N-2) directs bromination to C-7 by altering resonance stabilization .

- Steric control : Bulky substituents on the tetrahydro ring block alternative positions.

Advanced Question: How should researchers resolve discrepancies in NMR data for this compound derivatives?

Methodological Answer:

Common discrepancies arise from:

- Dynamic effects : Rotamers in N-substituted derivatives split signals; use variable-temperature NMR to confirm.

- Residual protons : Exchange with D₂O eliminates NH/OH interference.

- Quadrupolar broadening : Bromine’s spin (I=3/2) broadens adjacent ¹H signals; acquire high-field spectra (≥500 MHz) .

Advanced Question: What stability issues arise during long-term storage of this compound, and how can they be mitigated?

Methodological Answer:

- Degradation pathways : Hydrolysis of the C-Br bond under humid conditions; decomposition at >200°C .

- Stabilization strategies :

Advanced Question: How can researchers design derivatives of this compound for enhanced bioactivity or solubility?

Methodological Answer:

- Bioactivity : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) at C-6/C-8 to modulate receptor binding .

- Solubility : Synthesize prodrugs (e.g., phosphate esters) or incorporate polar substituents (e.g., –OH, –COOH) via post-functionalization .

- Example : O-Acetylation of hydroxylated derivatives improves membrane permeability while retaining activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.